1,2,3-Tri-o-acetyl-5-deoxy-d-ribose
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Overview
Description
1,2,3-Tri-o-acetyl-5-deoxy-d-ribose is a chemical compound with the molecular formula C11H16O7. It is a derivative of D-ribose, a naturally occurring sugar. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including nucleosides and nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tri-o-acetyl-5-deoxy-d-ribose typically involves several steps starting from D-ribose. The process includes:
Acetonide Protection: D-ribose is first protected by forming a 2,3-oxy-isopropylidene derivative.
Reduction and Hydrolysis: The protected ribose is then reduced using potassium borohydride and subsequently hydrolyzed to form 1-oxy-methyl-5-deoxy-D-ribose.
Acetylation: Finally, the compound is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods focus on optimizing yield and reducing costs. The process involves similar steps but is scaled up and may include additional purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Tri-o-acetyl-5-deoxy-d-ribose undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetic anhydride and acetyl chloride are commonly used for acetylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, acetylation reactions typically yield acetylated derivatives .
Scientific Research Applications
1,2,3-Tri-o-acetyl-5-deoxy-d-ribose has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and nucleic acid chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anticancer drugs like capecitabine.
Industry: The compound is used in the production of nucleosides and nucleotides
Mechanism of Action
The mechanism of action of 1,2,3-Tri-o-acetyl-5-deoxy-d-ribose involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of capecitabine, it is converted into 5’-Deoxy-5-fluorocytidine, which is an active ingredient in the drug. This conversion involves several enzymatic steps, including deacetylation and phosphorylation .
Comparison with Similar Compounds
1,2,3-Tri-o-acetyl-5-deoxy-d-ribose can be compared with other acetylated sugars and deoxy sugars:
1,2,3-Triacetyl-5-deoxy-D-ribofuranose: Similar in structure but differs in the configuration of the sugar moiety.
5-Deoxy-1,2,3-triacetyl-β-D-ribose: Another similar compound with slight differences in stereochemistry.
These comparisons highlight the unique properties of this compound, particularly its role as an intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
4-acetyl-4,5-dihydroxy-5-(1-hydroxyethyl)heptane-2,3,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-5(12)9(16)11(18,8(4)15)10(17,6(2)13)7(3)14/h6,13,17-18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPRLNHAKSDJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)C)(C(C(=O)C)(C(=O)C(=O)C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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